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molecular formula C8H19N3O2S B8336125 n-[2-(Dimethylamino)ethyl]-3-pyrrolidinesulfonamide

n-[2-(Dimethylamino)ethyl]-3-pyrrolidinesulfonamide

Cat. No. B8336125
M. Wt: 221.32 g/mol
InChI Key: SSIXOODKLLNVKT-UHFFFAOYSA-N
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Patent
US09108980B2

Procedure details

A mixture of the above benzyl carbamate (171 mg, 0.481 mmol) and 10% Pd on carbon in MeOH (15 mL) was hydrogenated for 29 hrs. The reaction mixture was filtered through celite, the celite pad was washed with MeOH, and the solvent was removed under vacuum to give N-[2-(dimethylamino)ethyl]-3-pyrrolidinesulfonamide (94 mg, 89%), which was used in the next step without further purification: 1H NMR (DMSO-d6) δ 6.93 (br s, 1H), 3.62 (m, 1H), 3.04-2.99 (m 4H), 2.83 (m, 1H), 2.72 (m, 1H), 2.31 (t, J=6.8 Hz, 2H), 2.14 (s, 6H), 1.92 (m, 2H).
Name
benzyl carbamate
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:24])[CH2:3][CH2:4][NH:5][S:6]([CH:9]1[CH2:13][CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10]1)(=[O:8])=[O:7]>CO.[Pd]>[CH3:1][N:2]([CH3:24])[CH2:3][CH2:4][NH:5][S:6]([CH:9]1[CH2:13][CH2:12][NH:11][CH2:10]1)(=[O:8])=[O:7]

Inputs

Step One
Name
benzyl carbamate
Quantity
171 mg
Type
reactant
Smiles
CN(CCNS(=O)(=O)C1CN(CC1)C(=O)OCC1=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
the celite pad was washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
29 h
Name
Type
product
Smiles
CN(CCNS(=O)(=O)C1CNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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